molecular formula C10H20N2O B2514742 N-Cyclopentyl-3-(dimethylamino)propanamide CAS No. 1481185-87-8

N-Cyclopentyl-3-(dimethylamino)propanamide

Cat. No.: B2514742
CAS No.: 1481185-87-8
M. Wt: 184.283
InChI Key: VFJWTKNYWQUPOO-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-(dimethylamino)propanamide: is a chemical compound with the molecular formula C10H20N2O It is known for its unique structure, which includes a cyclopentyl ring attached to a propanamide backbone with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-3-(dimethylamino)propanamide typically involves the reaction of cyclopentylamine with 3-(dimethylamino)propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Cyclopentyl-3-(dimethylamino)propanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, varying temperatures depending on the desired product.

Major Products Formed:

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Cyclopentyl-3-(dimethylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-(dimethylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The cyclopentyl ring provides structural stability and can affect the compound’s overall conformation, impacting its biological activity.

Comparison with Similar Compounds

    N-Cyclopentyl-3-(methylamino)propanamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    N-Cyclopentyl-3-(ethylamino)propanamide: Contains an ethylamino group, leading to different reactivity and properties.

    N-Cyclopentyl-3-(propylamino)propanamide: Features a propylamino group, affecting its chemical behavior.

Uniqueness: N-Cyclopentyl-3-(dimethylamino)propanamide is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

N-cyclopentyl-3-(dimethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(2)8-7-10(13)11-9-5-3-4-6-9/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJWTKNYWQUPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481185-87-8
Record name N-cyclopentyl-3-(dimethylamino)propanamide
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